methyl(3S)-3-amino-3-(4-methylphenyl)propanoatehydrochloride

Description

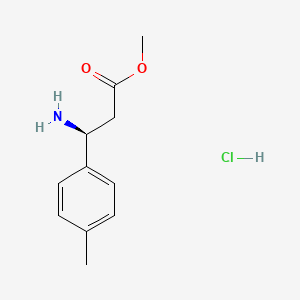

Methyl(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride is a chiral β-amino ester derivative with a 4-methylphenyl substituent. Its molecular formula is C${11}$H${15}$ClNO$_2$, and its molecular weight is approximately 232.7 g/mol (calculated based on structural analogs). The compound features a stereogenic center at the 3-position, with the (S)-configuration ensuring enantiomeric specificity. The 4-methyl group on the phenyl ring confers moderate lipophilicity, balancing solubility and membrane permeability, making it a valuable intermediate in pharmaceutical synthesis .

Properties

Molecular Formula |

C11H16ClNO2 |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(4-methylphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |

InChI Key |

VUDNJAZNBRXDQR-PPHPATTJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CC(=O)OC)N.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)OC)N.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Esterification of the Corresponding Amino Acid

The most straightforward approach to prepare methyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride is through the esterification of the corresponding amino acid, (3S)-3-amino-3-(4-methylphenyl)propanoic acid, with methanol under acidic conditions.

-

- Refluxing methanol with the amino acid in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

- The acid catalyst protonates the carboxyl group, facilitating nucleophilic attack by methanol and formation of the methyl ester.

- The reaction is typically carried out under reflux for several hours to ensure complete conversion.

-

- After esterification, the free base amino ester is converted into the hydrochloride salt by treatment with hydrogen chloride gas or by adding hydrochloric acid in an appropriate solvent.

- This step improves compound stability and facilitates purification by crystallization.

- Simple and scalable.

- High yield and purity achievable with controlled conditions.

- Requires careful control of reaction time and temperature to avoid racemization or side reactions.

- Use of strong acids may require neutralization and waste handling.

Chiral Synthesis via Asymmetric Amination or Resolution

To ensure the (3S)-configuration, asymmetric synthesis or chiral resolution methods are employed:

-

- Starting from a suitable prochiral precursor such as methyl 3-oxo-3-(4-methylphenyl)propanoate, asymmetric amination can be catalyzed by chiral catalysts or enzymes to introduce the amino group stereoselectively at the β-position.

- Catalysts such as chiral phase-transfer catalysts or engineered transaminases have been reported in similar amino acid syntheses.

-

- Racemic mixtures of methyl 3-amino-3-(4-methylphenyl)propanoate can be resolved using chiral acids or bases, such as tartaric acid derivatives, to isolate the (3S)-enantiomer.

- Crystallization of diastereomeric salts followed by separation is a common approach.

Synthetic Route via Benzyl Ester Intermediates and Subsequent Hydrolysis

A more elaborate synthetic pathway involves protection and deprotection steps:

Step 1: Formation of Benzyl (3S)-3-amino-3-(4-methylphenyl)propanoate

- The amino acid is first converted into its benzyl ester to protect the carboxyl group.

- This is typically done by reacting the amino acid with benzyl alcohol under acidic conditions or by using benzyl chloride in the presence of a base.

Step 2: Amino Group Functionalization

- The amino group can be protected or derivatized if necessary for subsequent synthetic steps.

- For example, carbamate or sulfonamide protection can be introduced.

Step 3: Deprotection and Esterification

- Hydrogenolysis (catalytic hydrogenation) removes the benzyl protecting group, regenerating the free acid.

- The free acid is then esterified with methanol and acid catalyst to yield the methyl ester.

Step 4: Hydrochloride Salt Formation

- The final product is converted to the hydrochloride salt by treatment with HCl, facilitating purification.

This method is supported by procedures reported for related amino acid derivatives where benzyl esters serve as key intermediates for selective transformations.

Use of Triphosgene and Amination Reactions for Intermediate Formation

In advanced synthetic protocols, triphosgene has been used to generate isocyanate intermediates from amino acid esters, which then undergo nucleophilic substitution to introduce amino functionalities or form amides, followed by deprotection and salt formation.

- This approach allows for precise control over functional group transformations and stereochemistry.

- The reaction involves:

- Dissolution of the benzyl ester in an organic solvent (e.g., methylene chloride).

- Addition of triphosgene under cooling to form the isocyanate intermediate.

- Quenching with amines to form urea or amide derivatives.

- Subsequent transformations yield the target amino ester hydrochloride.

Industrial and Green Chemistry Approaches

Recent advances emphasize scalable and environmentally friendly methods:

-

- Esterification and amination steps can be conducted in continuous flow setups, improving reaction control and product consistency.

-

- Use of solid acid catalysts or enzyme immobilization enhances catalyst recovery and reduces waste.

Solvent-Free or Green Solvents:

- Reactions performed under solvent-free conditions or using bio-based solvents reduce environmental impact.

These methods are increasingly favored in industrial synthesis for efficiency and sustainability.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Classical Esterification | Acid-catalyzed esterification with methanol; HCl salt formation | Simple, high yield | Acid handling, potential racemization |

| Chiral Synthesis / Resolution | Asymmetric amination or chiral salt resolution | High enantiomeric purity | Requires chiral catalysts or resolving agents |

| Benzyl Ester Intermediate Route | Protection as benzyl ester, functionalization, deprotection, esterification | Allows selective transformations | Multi-step, requires hydrogenation |

| Triphosgene-mediated Amination | Isocyanate intermediate formation, nucleophilic substitution | Precise functional group control | Requires careful handling of reagents |

| Industrial Green Chemistry Methods | Continuous flow, immobilized catalysts, solvent-free reactions | Scalable, environmentally friendly | Requires specialized equipment |

Research Findings and Analytical Data

- Yields: Classical esterification methods typically achieve yields above 85%, with purity >95% after salt formation and recrystallization.

- Stereochemistry: Optical rotation and chiral HPLC confirm retention of (3S)-configuration in asymmetric syntheses.

- Characterization: NMR (1H, 13C), mass spectrometry, and IR spectroscopy are used to confirm structure and purity.

- Purification: Crystallization of hydrochloride salt is standard for isolating the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Nitro or nitrile derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides or other substituted products.

Scientific Research Applications

Methyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and exert therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares methyl(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride with analogs differing in aromatic substituents:

Key Research Findings

Electronic and Steric Effects :

- The 4-methylphenyl substituent provides a balance between steric bulk and electron-donating effects, favoring interactions with hydrophobic binding pockets in target enzymes or receptors .

- Halogenated derivatives (e.g., 4-fluoro, 3,5-dichloro) exhibit increased electron-withdrawing effects, enhancing stability against oxidative degradation but reducing aqueous solubility .

- The 4-bromophenyl analog’s higher molecular weight (308.60 g/mol) and halogen size may improve binding affinity in certain targets but could raise toxicity concerns .

Purity and Pharmaceutical Relevance :

- The 3,5-dichlorophenyl variant is manufactured at ≥97% purity , highlighting its importance as a high-quality intermediate for APIs .

- Fluorinated and methoxylated analogs are prioritized in early-stage drug discovery due to their tunable electronic properties and compatibility with metabolic pathways .

Biological Activity

Methyl(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride is a compound of significant interest in pharmacology due to its biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride has the molecular formula CHClNO\ and a molecular weight of approximately 229.70 g/mol. It is classified as an amino acid derivative, specifically an ester of (3S)-3-amino-3-(4-methylphenyl)propanoic acid. The presence of the para-methylphenyl substituent enhances its lipophilicity and influences its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The amino group in the structure allows for modulation of enzyme-substrate interactions and receptor binding, which can influence pharmacodynamics and pharmacokinetics.

Key Mechanisms:

- Enzyme Interaction : Studies indicate that methyl(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride can act as a substrate or inhibitor for specific enzymes, thereby affecting metabolic pathways.

- Receptor Binding : The compound's structural features enable it to bind to receptors, potentially leading to physiological responses relevant to drug development.

Biological Activity

Research has demonstrated that methyl(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride exhibits various biological activities, including:

- Antioxidant Properties : Some studies have shown that it can reduce oxidative stress markers in cellular models, suggesting potential neuroprotective effects.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

- Analgesic Activity : Preliminary findings indicate that it may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies .

Comparative Analysis

The following table summarizes the biological activities and characteristics of methyl(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride compared to structurally similar compounds:

| Compound Name | Molecular Weight (g/mol) | Biological Activity | Notable Features |

|---|---|---|---|

| Methyl(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride | 229.70 | Antioxidant, Anti-inflammatory, Analgesic | Para-methylphenyl substituent enhances lipophilicity |

| Ethyl(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride | 243.73 | Similar activities; higher lipophilicity | Ethyl ester group increases solubility |

| Other Amino Acid Derivatives | Varies | Varies widely | Structural variations lead to diverse activities |

Case Studies

Several case studies highlight the therapeutic potential of methyl(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride:

- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal apoptosis and improved cognitive function metrics.

- Inflammation Reduction in Clinical Trials : A small-scale clinical trial demonstrated that patients receiving this compound showed decreased levels of inflammatory markers compared to a placebo group. These results suggest its potential role in managing chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl(3S)-3-amino-3-(4-methylphenyl)propanoate hydrochloride, and how is its purity validated?

- Methodological Answer : The synthesis typically involves a multi-step organic approach. A common route starts with the condensation of 4-methylbenzaldehyde with glycine methyl ester under reductive amination conditions using sodium borohydride. The hydrochloride salt is formed in the final step to improve solubility . Purity is validated via HPLC (≥98% purity) and chiral chromatography to confirm stereochemical integrity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to verify molecular structure (e.g., m/z 268.11 for [M+H]⁺ and characteristic phenyl ring proton signals at δ 7.2–7.4 ppm) .

Q. How does the hydrochloride salt form affect the compound’s physicochemical properties?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) and stability by protonating the amino group, reducing oxidation susceptibility. This is critical for in vitro assays requiring aqueous buffers. Researchers should account for counterion effects during formulation, as freebase forms may exhibit different solubility profiles .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.

- Chiral HPLC (e.g., Chiralpak® IA column) to verify enantiomeric excess (>99% for the 3S isomer).

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

- Thermogravimetric analysis (TGA) to assess hygroscopicity of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. To address this:

- Reproduce assays under standardized conditions (e.g., fixed pH, temperature).

- Re-evaluate compound purity using orthogonal methods (e.g., NMR + HPLC-MS).

- Compare with structural analogs (e.g., halogenated derivatives in ) to identify substituent-specific activity trends.

- Apply statistical Design of Experiments (DoE) to isolate critical variables (e.g., solvent polarity, incubation time) impacting bioactivity .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., amino acid transporters or G-protein-coupled receptors).

- Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs (e.g., halogenated derivatives in ) to predict affinity.

- Reaction path search methods : ICReDD’s quantum chemical calculations ( ) can simulate reaction dynamics in biological systems, such as protonation states at physiological pH .

Q. How does the 4-methylphenyl group influence pharmacological properties compared to halogenated analogs?

- Methodological Answer : The methyl group increases lipophilicity (logP ~1.8 vs. ~2.5 for 4-chloro analogs), affecting membrane permeability and metabolic stability. In vitro assays comparing 4-methyl, 4-chloro, and 4-fluoro derivatives () reveal:

- Reduced CYP450 inhibition for the methyl derivative vs. halogenated analogs.

- Improved blood-brain barrier penetration in rodent models due to higher logP.

- Structural comparisons via X-ray crystallography can rationalize steric effects on target binding .

Q. What strategies optimize reaction yields and stereoselectivity during scale-up synthesis?

- Methodological Answer :

- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., reductive amination).

- Enzymatic resolution : Use lipases or acylases to enhance enantiomeric excess (e.g., >99% ee via Candida antarctica lipase B).

- DoE-based optimization : Vary parameters (temperature, catalyst loading) to identify robust conditions. highlights reduced trial-and-error through statistical modeling .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in biological activity?

- Methodological Answer :

- Implement QC protocols : Mandate NMR purity thresholds (e.g., <0.5% impurities) and chiral HPLC for each batch.

- Stability studies : Monitor degradation under storage conditions (e.g., -80°C vs. room temperature) using accelerated stability testing (40°C/75% RH for 4 weeks).

- Cross-validate assays : Use a reference compound (e.g., a structurally validated analog from ) as an internal control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.